molecular formula C24H24N2O3 B12453927 1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione

1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione

Cat. No.: B12453927
M. Wt: 388.5 g/mol
InChI Key: KSXDVIMGGTUSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione is a complex organic compound with the molecular formula C24H24N2O3. It is known for its unique structure, which includes two benzyl groups and a piperidine ring. This compound is often used as a building block in the synthesis of various medicinal compounds due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired product using hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It is involved in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione involves its interaction with specific molecular targets. It is thought to act on receptors and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidone: A related compound used in the synthesis of pharmaceutical agents.

    Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: Another similar compound with applications in medicinal chemistry.

Uniqueness

1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione is unique due to its dual benzyl groups and the presence of a piperidine ring. This structure imparts specific chemical properties that make it valuable in various research and industrial applications.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

1-benzyl-3-(1-benzyl-2-oxopiperidin-4-ylidene)piperidine-2,4-dione

InChI

InChI=1S/C24H24N2O3/c27-21-12-14-26(17-19-9-5-2-6-10-19)24(29)23(21)20-11-13-25(22(28)15-20)16-18-7-3-1-4-8-18/h1-10H,11-17H2

InChI Key

KSXDVIMGGTUSDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=C2C(=O)CCN(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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